4-(difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one

Insect endocrinology Juvenile hormone biosynthesis Anti-JH agents

4-(Difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one (CAS 83191-82-6) is a fluorinated δ-lactone belonging to the mevalonolactone class. It features a fully saturated six-membered tetrahydro-2H-pyran-2-one ring substituted at the 4-position with both a hydroxyl group and a difluoromethyl (–CF₂H) group.

Molecular Formula C6H8F2O3
Molecular Weight 166.12 g/mol
Cat. No. B12088483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one
Molecular FormulaC6H8F2O3
Molecular Weight166.12 g/mol
Structural Identifiers
SMILESC1COC(=O)CC1(C(F)F)O
InChIInChI=1S/C6H8F2O3/c7-5(8)6(10)1-2-11-4(9)3-6/h5,10H,1-3H2
InChIKeyQGYFVANOISWUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one: Chemical Identity and Procurement Baseline


4-(Difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one (CAS 83191-82-6) is a fluorinated δ-lactone belonging to the mevalonolactone class. It features a fully saturated six-membered tetrahydro-2H-pyran-2-one ring substituted at the 4-position with both a hydroxyl group and a difluoromethyl (–CF₂H) group . The compound has the molecular formula C₆H₈F₂O₃ and a molecular weight of 166.12 g/mol . It exists as a racemic mixture or as individual enantiomers, with both (R)- and (S)-stereoisomers commercially available . This compound is structurally homologous to fluoromevalonolactone (FMev, 4-fluoromethyl analog) and mevalonolactone (4-methyl analog), but the –CF₂H moiety introduces distinct electronic, hydrogen-bonding, and lipophilicity properties that cannot be replicated by single-fluorine or non-fluorinated analogs [1].

Why 4-(Difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one Cannot Be Replaced by Closest Analogs


Although 4-(difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one belongs to the mevalonolactone family, simple substitution with mono-fluoromethyl (FMev), methyl (mevalonolactone), or trifluoromethyl analogs is not equivalent. The –CF₂H group is not merely a more fluorinated version of –CH₂F; rather, it possesses a uniquely polarized C–H bond that enables hydrogen-bond donation on a scale comparable to thiophenol, while the –CH₂F group does not [1]. This difference alters target–ligand interaction geometry and binding affinity. Bioassay data confirm that the difluoro analog exhibits approximately 9-fold lower anti-juvenile hormone activity than FMev in Manduca sexta, ruling out interchangeable use in insect endocrinology studies [2]. Furthermore, the logP of the –CF₂H compound deviates measurably from both the –CH₃ and –CH₂F analogs, affecting membrane partitioning and pharmacokinetic profiles in ways that are not linearly predictable [3].

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one


Anti-Juvenile Hormone Activity: Direct Head-to-Head Comparison with Fluoromevalonolactone (FMev)

In the only published direct comparator study, the target compound was bioassayed alongside fluoromevalonolactone (FMev, 4-fluoromethyl analog) for anti-juvenile hormone activity against Manduca sexta (tobacco hornworm). FMev was the most active compound in the series, while the difluoro analog (4-(difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one) was approximately 9-fold less active [1]. Three other analogs tested also showed reduced activity, and metabolic conversion to FMev was hypothesized for some [1]. This establishes that the –CF₂H substitution at position 4 substantially attenuates anti-JH activity compared to –CH₂F, confirming that the two compounds are not functionally interchangeable in insect growth regulation research.

Insect endocrinology Juvenile hormone biosynthesis Anti-JH agents

Lipophilicity (logP) Differentiation Relative to Mevalonolactone (4-Methyl Analog)

The computed logP of the target compound is reported as −0.319 (Fluorochem vendor data) or 0.3196 (ChemScence computational data) depending on the algorithm used . By contrast, mevalonolactone (4-methyl analog, CAS 674-26-0) has an experimentally validated logP of 0.0744 [1]. While the exact sign and magnitude differ among computational models, both datasets indicate that the –CF₂H substitution produces a logP shift relative to the –CH₃ baseline. This is consistent with the broader medicinal chemistry literature establishing that –CF₂H groups can span a ΔlogP range of −0.1 to +0.4 relative to –CH₃, with the outcome being highly scaffold-dependent [2].

Physicochemical property Lipophilicity Drug-likeness

Hydrogen-Bond Donor Capacity: CF₂H as a Lipophilic Bioisostere of OH

The –CF₂H group in the target compound is a recognized lipophilic hydrogen-bond donor (HBD) that functions as a bioisostere of hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups [1]. Crystallographic and spectroscopic evidence demonstrates that CF₂–H···O hydrogen bonds in the solid state are distinct in geometry and strength from conventional O–H···O bonds, with the CF₂H group showing weaker HBD character (scale similar to thiophenol) than OH [1]. This property is entirely absent in the –CH₃ group of mevalonolactone and substantially different from the –CH₂F group of FMev, where the C–H bond is less polarized and a poorer HBD [2]. The target compound thus offers a unique combination: it retains hydrogen-bond donating capacity while enhancing lipophilicity relative to the native hydroxyl-bearing scaffold.

Hydrogen bonding Bioisosterism Medicinal chemistry

Mevalonate Pathway Enzyme Inhibition: Context from 4,4-Difluoromevalonate Studies

The open-chain acid form of the target compound, 4,4-difluoromevalonate, has been evaluated for inhibition of mevalonate-to-cholesterol conversion in rat liver homogenates alongside 6-fluoro-, 6,6-difluoro-, and 6,6,6-trifluoromevalonate analogs [1]. In that study, 4,4-difluoromevalonate (IV) inhibited cholesterol biosynthesis with an IC₅₀ of 0.01–1.0 mM [1]. This contrasts with 6-fluoromevalonate (I), which showed a Ki of 10 nM against mevalonate 5-pyrophosphate decarboxylase, making it approximately 1,000- to 100,000-fold more potent than the 4,4-difluoro analog on this pathway [1]. The lactone form (target compound) is expected to undergo ring-opening to the corresponding acid under physiological conditions and thus may exhibit similar potency. However, direct enzyme inhibition data for the lactone form itself are not available in the peer-reviewed literature.

Cholesterol biosynthesis Mevalonate pathway HMG-CoA reductase

Chiral Purity and Enantiomeric Availability for Stereospecific Research

The target compound is available as both racemic (CAS 83191-82-6) and enantiopure forms: (R)-enantiomer (CAS 956398-62-2) and (S)-enantiomer (CAS 956398-60-0) . Commercial specifications indicate purities of 95–97% for both racemate and single enantiomers . This contrasts with fluoromevalonolactone (FMev), where both optical isomers were synthesized enzymatically and shown to possess differential biological activities in Bombyx mori, making enantiomeric identity critical for data reproducibility [1]. The availability of well-defined enantiomers of the target compound supports stereospecific SAR studies that cannot be conducted with racemic mevalonolactone, which is predominantly supplied as a racemate [2].

Chiral synthesis Stereochemistry Enantiomeric purity

Recommended Application Scenarios for 4-(Difluoromethyl)-4-hydroxytetrahydro-2H-pyran-2-one Based on Differential Evidence


Insect Juvenile Hormone Pathway SAR Studies Requiring a Low-Activity Control

The 9-fold lower anti-juvenile hormone activity of the difluoromethyl analog relative to FMev, established in Manduca sexta bioassays [1], makes this compound an ideal low-activity comparator or negative-control compound for insect endocrinology studies. Researchers designing dose–response experiments to map the structural determinants of anti-JH activity can use this compound to delineate the contribution of fluorine atom count at the 4-position to biological activity, without the confounding variable of altered ring substitution position.

Medicinal Chemistry Exploration of CF₂H as a Hydroxyl Bioisostere on the Mevalonolactone Scaffold

Because the –CF₂H group is a validated lipophilic hydrogen-bond donor that bioisosterically replaces –OH while retaining HBD capacity [2], this compound serves as a key tool molecule for probing hydrogen-bond-dependent target interactions in drug discovery programs. It enables head-to-head comparisons with mevalonolactone (–CH₃, no HBD) and fluoromevalonolactone (–CH₂F, weaker HBD) to deconvolve the roles of lipophilicity and hydrogen bonding in target binding.

Mevalonate Pathway Enzyme Selectivity Profiling

The 4,4-difluoro substitution pattern (present in the open-chain acid form of this compound) shows markedly different potency against mevalonate 5-pyrophosphate decarboxylase compared to 6-fluoro substitution (~1,000–100,000-fold difference in Ki) [3]. The lactone form can therefore be employed as a pro-drug equivalent for cellular studies requiring selective inhibition of specific mevalonate pathway enzymes without potent decarboxylase blockade, though confirmatory enzyme assays with the hydrolyzed acid form are recommended.

Stereochemistry-Dependent Biological Activity Studies

The commercial availability of both (R)- and (S)-enantiomers of the difluoromethyl compound under distinct CAS numbers (956398-62-2 and 956398-60-0) at ≥95% purity supports enantiomer-resolved biological assays. This is critical because the optical isomers of the closely related FMev compound show differential biological activity in Bombyx mori [4]; analogous stereospecific effects are plausible for the difluoro analog and must be empirically determined rather than assumed.

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